molecular formula C10H14BrNO2 B13580367 1-Amino-3-(2-bromo-5-methoxyphenyl)propan-2-ol

1-Amino-3-(2-bromo-5-methoxyphenyl)propan-2-ol

Cat. No.: B13580367
M. Wt: 260.13 g/mol
InChI Key: QAIBWXOCGVFKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(2-bromo-5-methoxyphenyl)propan-2-ol is an organic compound characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a propanol backbone

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution:

    Reduction and Alkylation: Another method involves the reduction of 2-bromo-5-methoxyphenylpropanone to the corresponding alcohol, followed by alkylation with an appropriate amine source.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of the corresponding nitro compound, followed by bromination and methoxylation.

    Continuous Flow Synthesis: Utilizing continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for reduction reactions.

    Nucleophiles: Ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-3-(2-bromo-5-methoxyphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-Amino-3-(2-bromo-5-methoxyphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as metabolism, growth, and differentiation.

Comparison with Similar Compounds

    1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol: Similar in structure but with different positional isomerism.

    3-Amino-3-(2-bromo-5-methoxyphenyl)propan-1-ol: Another positional isomer with variations in the location of functional groups.

Uniqueness: 1-Amino-3-(2-bromo-5-methoxyphenyl)propan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

1-amino-3-(2-bromo-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO2/c1-14-9-2-3-10(11)7(5-9)4-8(13)6-12/h2-3,5,8,13H,4,6,12H2,1H3

InChI Key

QAIBWXOCGVFKIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.